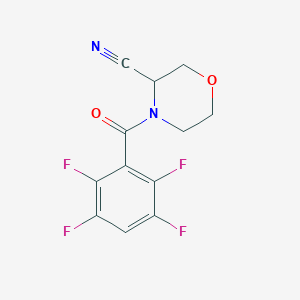

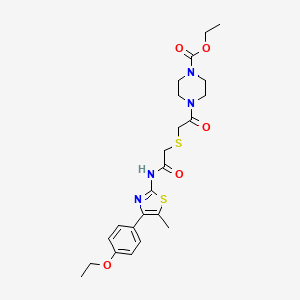

![molecular formula C17H19N3O3 B2581787 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 790720-22-8](/img/structure/B2581787.png)

5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol” is a derivative of para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), which is a piperazine derivative with stimulant effects . It has been sold as an ingredient in “Party pills”, initially in New Zealand and subsequently in other countries around the world .

Synthesis Analysis

The synthesis of a similar compound, 2,2’,2’’-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP), was achieved by conjugating chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine -butylamine with trisubsituted cyclen with subsequent cleavage with trifluoroacetic acid (TFA) .Applications De Recherche Scientifique

G Protein-Biased Dopaminergics Discovery

The compound 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol has shown promising results as part of a series of high-affinity dopamine receptor partial agonists. Research focusing on the structural motif of 1,4-disubstituted aromatic piperazines, which are recognized by aminergic G protein-coupled receptors, highlights the potential of these compounds in modulating dopaminergic signaling pathways. Specifically, the study demonstrates the feasibility of designing G protein-biased partial agonists, potentially offering novel therapeutic avenues for conditions like psychosis, evidenced by antipsychotic activity in vivo through compounds like 2-methoxyphenylpiperazine 16c (Möller et al., 2017).

Advanced Serotonin Receptor Study with PET

5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol serves as a crucial backbone in the development of radiolabeled antagonists for studying serotonin receptors, notably through [18F]p-MPPF, a 5-HT1A antagonist. This advancement allows for detailed exploration of serotonergic neurotransmission using positron emission tomography (PET), offering insights into the chemistry, radiochemistry, and potential for studying neurological conditions through animal and human data. The compound's role in enabling these studies underlines its importance in neuropharmacological research and its potential for uncovering new treatments for psychiatric disorders (Plenevaux et al., 2000).

Antitumor Activity of Bis-Indole Derivatives

Research into bis-indole derivatives, incorporating a heterocycle such as pyridine or piperazine, reveals significant antitumor activity. The synthesis of these compounds and their evaluation against various cancer cell lines indicate a promising pathway for cancer treatment. The study's findings suggest that the structural incorporation of elements like 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol could lead to potent antitumor agents, showcasing the compound's versatility beyond neurological applications (Andreani et al., 2008).

Exploration of Serotonin 1A Receptors in Alzheimer's Disease

The utilization of 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT1A) molecular imaging probe, in PET studies has provided valuable insights into the receptor densities within the brains of Alzheimer's disease patients. This research underscores the compound's applicability in understanding neurological pathologies and developing targeted interventions for neuropsychiatric conditions, including Alzheimer's disease and mild cognitive impairment, by quantitatively measuring 5-HT1A receptor densities and their correlation with disease progression (Kepe et al., 2006).

Propriétés

IUPAC Name |

5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-23-15-5-3-14(4-6-15)19-8-10-20(11-9-19)17(22)13-2-7-16(21)18-12-13/h2-7,12H,8-11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMUCKVTRRUJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2581706.png)

![4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2581710.png)

![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B2581712.png)

![Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate](/img/structure/B2581713.png)

![4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581714.png)

![N-cyclopentyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581717.png)